N-[3-(1,3-BENZOTHIAZOL-2-YLSULFANYL)-4-HYDROXYNAPHTHALEN-1-YL]-4-METHYLBENZENE-1-SULFONAMIDE
Overview
Description
N-[3-(1,3-BENZOTHIAZOL-2-YLSULFANYL)-4-HYDROXYNAPHTHALEN-1-YL]-4-METHYLBENZENE-1-SULFONAMIDE is a complex organic compound that features a benzothiazole moiety, a naphthalene ring, and a sulfonamide group. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties, including anticonvulsant and antimicrobial activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1,3-BENZOTHIAZOL-2-YLSULFANYL)-4-HYDROXYNAPHTHALEN-1-YL]-4-METHYLBENZENE-1-SULFONAMIDE typically involves multiple steps, starting with the preparation of the benzothiazole and naphthalene intermediates. The benzothiazole moiety can be synthesized through the condensation of 2-aminothiophenol with carbon disulfide, followed by cyclization with an appropriate aldehyde . The naphthalene derivative is prepared by sulfonation and subsequent hydroxylation reactions. The final step involves coupling the benzothiazole and naphthalene intermediates under suitable conditions, such as using a base like sodium hydride in an aprotic solvent .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques like recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-[3-(1,3-BENZOTHIAZOL-2-YLSULFANYL)-4-HYDROXYNAPHTHALEN-1-YL]-4-METHYLBENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the naphthalene ring can be oxidized to form a quinone derivative.
Reduction: The sulfonamide group can be reduced to an amine under specific conditions.
Substitution: The benzothiazole moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields a quinone derivative, while reduction of the sulfonamide group results in an amine .
Scientific Research Applications
N-[3-(1,3-BENZOTHIAZOL-2-YLSULFANYL)-4-HYDROXYNAPHTHALEN-1-YL]-4-METHYLBENZENE-1-SULFONAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticonvulsant and antimicrobial properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[3-(1,3-BENZOTHIAZOL-2-YLSULFANYL)-4-HYDROXYNAPHTHALEN-1-YL]-4-METHYLBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. For instance, its anticonvulsant activity is believed to be due to its binding to voltage-gated sodium channels, thereby inhibiting neuronal excitability . The antimicrobial activity may result from its ability to disrupt bacterial cell membranes .
Comparison with Similar Compounds
Similar Compounds
- 2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)-N’-((3-ME-2-THIENYL)METHYLENE)ACETOHYDRAZIDE
- 2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)-N’-((3-ME-2-THIENYL)METHYLENE)ACETOHYDRAZIDE
- 3-(1,3-BENZOTHIAZOL-2-YLSULFANYL)-1,2,6-THIADIAZINONES
Uniqueness
N-[3-(1,3-BENZOTHIAZOL-2-YLSULFANYL)-4-HYDROXYNAPHTHALEN-1-YL]-4-METHYLBENZENE-1-SULFONAMIDE is unique due to its specific combination of functional groups, which confer distinct pharmacological properties. Its structure allows for multiple points of interaction with biological targets, making it a versatile compound in medicinal chemistry .
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxynaphthalen-1-yl]-4-methylbenzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N2O3S3/c1-15-10-12-16(13-11-15)32(28,29)26-20-14-22(23(27)18-7-3-2-6-17(18)20)31-24-25-19-8-4-5-9-21(19)30-24/h2-14,26-27H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHDQFMROQNZOBB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C3=CC=CC=C32)O)SC4=NC5=CC=CC=C5S4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N2O3S3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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